BenchChemオンラインストアへようこそ!

RS-127445

5-HT2B receptor Selectivity Off-target effects

RS-127445 is the gold-standard 5-HT2B antagonist. Its unparalleled >1000x selectivity over related 5-HT receptor subtypes and ion channels ensures unambiguous target validation, eliminating off-target confounding found with alternatives like SB-204741. Researchers investigating fibrosis, cardiovascular function, or neuropathic pain rely on its proven oral bioavailability and PK profile. Choose RS-127445 for reproducible, high-impact data.

Molecular Formula C17H16FN3
Molecular Weight 281.33 g/mol
CAS No. 199864-87-4
Cat. No. B1680050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-127445
CAS199864-87-4
Synonyms2-amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine
MT 500
MT-500
MT500 cpd
RS 127445
RS 27354
RS-127445
RS-27354
RS127445
RS27354
Molecular FormulaC17H16FN3
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N
InChIInChI=1S/C17H16FN3/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13/h3-10H,1-2H3,(H2,19,20,21)
InChIKeyZZZQXCUPAJFVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

199864-87-4 (RS-127445): A High-Affinity, Orally Bioavailable 5-HT2B Receptor Antagonist for Targeted Serotonin Research


4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine (CAS 199864-87-4), also known as RS-127445 or MT500, is a small-molecule antagonist of the serotonin 5-HT2B receptor [1]. It is characterized by a nanomolar binding affinity (pKi = 9.5) and exceptional receptor selectivity, demonstrating approximately 1000-fold lower affinity for other 5-HT receptor subtypes and ion channel binding sites [1]. The compound is orally bioavailable, with a reported terminal elimination half-life of approximately 1.7 hours in rats, making it a valuable tool for both in vitro and in vivo pharmacological studies [1].

Why 199864-87-4 (RS-127445) Cannot Be Substituted by Other 5-HT2B Antagonists: Selectivity and Pharmacological Profile Differentiation


While several 5-HT2B receptor antagonists exist, such as SB-204741, LY-266097, and PRX-08066, they differ significantly in their receptor selectivity profiles, binding affinities, and in vivo pharmacokinetics [1]. Substituting RS-127445 with a generic alternative can compromise experimental validity and data reproducibility. RS-127445's defining characteristic is its unparalleled 1000-fold selectivity for the 5-HT2B receptor over a broad panel of other receptors and ion channels [1]. This level of selectivity is not matched by other commonly used antagonists, which often exhibit narrower selectivity windows (e.g., 100- to 135-fold) or have less well-characterized off-target profiles [2][3]. Furthermore, differences in oral bioavailability and functional effects on receptor expression create distinct in vivo pharmacological profiles that directly impact study outcomes [1][4].

Quantitative Evidence for 199864-87-4 (RS-127445) Differentiation: Head-to-Head Comparisons with Closest 5-HT2B Antagonist Analogs


Unmatched 1000-Fold Receptor Selectivity vs. SB-204741 and LY-266097

RS-127445 demonstrates approximately 1000-fold selectivity for the 5-HT2B receptor over a wide range of other receptors and ion channels, including human recombinant 5-HT2A, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7 receptors, as well as 5-HT1A, 5-HT1B/D, and monoamine uptake sites [1]. This selectivity profile is significantly greater than that of other widely used 5-HT2B antagonists. For instance, SB-204741 displays ≥135-fold selectivity over 5-HT2C and 5-HT2A receptors [2], while LY-266097 exhibits approximately 100-fold selectivity over human 5-HT2C and 5-HT2A sites [3].

5-HT2B receptor Selectivity Off-target effects

Nanomolar Binding Affinity (pKi 9.5) Surpassing SB-204741 and Comparable to LY-266097

RS-127445 exhibits a high binding affinity for the human recombinant 5-HT2B receptor with a pKi of 9.5 ± 0.1 (Ki ≈ 0.32 nM) [1]. This affinity is substantially higher than that of SB-204741, which has a reported pKi of 7.1 for the 5-HT2B receptor . The affinity of RS-127445 is comparable to that of LY-266097 (pKi = 9.7) [2], but when combined with its superior selectivity profile, RS-127445 offers a more optimal balance of high affinity and high selectivity for precise pharmacological interrogation.

Binding affinity pKi Radioligand binding

Oral Bioavailability Enables In Vivo Studies vs. SB-204741 (Limited Oral PK Data) and PRX-08066 (Higher Oral F%)

RS-127445 is orally bioavailable, with an oral bioavailability of 14% and intraperitoneal bioavailability of 62% relative to intravenous administration in rats [1]. The compound reaches peak plasma concentrations within 1 hour and maintains plasma levels above the estimated Ki for the 5-HT2B receptor for at least 4 hours post-dose [1]. In contrast, SB-204741 lacks well-characterized oral pharmacokinetic data, limiting its utility for certain in vivo experimental designs . While PRX-08066 demonstrates higher oral bioavailability (68% in rats) , RS-127445's well-defined PK profile and sustained target engagement make it a predictable and reliable tool for acute and sub-chronic in vivo studies.

Pharmacokinetics Oral bioavailability In vivo

Unique Reduction of 5-HT2B Receptor Expression in Neuropathic Pain Models

In a rat model of L5/L6 spinal nerve ligation-induced neuropathic pain, intrathecal administration of RS-127445 (100 nmol) not only reduced tactile allodynia but also significantly diminished the nerve injury-induced upregulation of 5-HT2B receptor expression in both the dorsal root ganglia (DRG) and the ipsilateral dorsal spinal cord [1]. While other 5-HT2B antagonists, such as LY-266097, also reduced allodynia in the same model, the study specifically investigated and demonstrated RS-127445's capacity to normalize receptor expression, a finding not reported for LY-266097 or other 5-HT2B antagonists in this context [1].

Neuropathic pain Receptor expression Dorsal root ganglia

High-Impact Applications of 199864-87-4 (RS-127445) Based on its Unique Selectivity and Pharmacological Profile


Target Validation and Mechanism-of-Action Studies Requiring High Receptor Selectivity

Due to its 1000-fold selectivity for the 5-HT2B receptor over related serotonin receptor subtypes and other off-targets, RS-127445 is the optimal choice for target validation studies where unambiguous attribution of a phenotype to 5-HT2B receptor antagonism is required [1]. Researchers investigating the role of 5-HT2B receptors in fibrosis, cardiovascular function, or cancer biology can use RS-127445 to minimize confounding off-target effects that might arise with less selective antagonists like SB-204741 or LY-266097 [1].

In Vivo Studies of Neuropathic Pain and Central Sensitization Mechanisms

RS-127445 has demonstrated efficacy in reducing tactile allodynia and normalizing 5-HT2B receptor expression in a preclinical model of neuropathic pain [2]. This makes it a valuable tool for researchers exploring spinal and peripheral mechanisms of pain sensitization, as well as the contribution of 5-HT2B receptor plasticity to chronic pain states [2]. Its oral bioavailability and well-defined PK profile also support its use in a range of in vivo dosing paradigms [1].

Comparative Pharmacology Studies of 5-HT2B Antagonist Classes

The distinct pharmacological profile of RS-127445—combining high affinity, exceptional selectivity, and oral bioavailability—makes it an essential reference compound for comparative studies that aim to differentiate the functional consequences of 5-HT2B receptor blockade across different chemical series [1]. Researchers can benchmark novel 5-HT2B antagonists against RS-127445 to assess improvements in selectivity, pharmacokinetics, or in vivo efficacy [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS-127445

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.